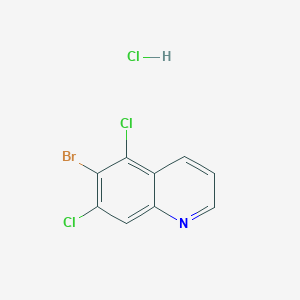

6-Bromo-5,7-dichloroquinoline;hydrochloride

Description

Properties

IUPAC Name |

6-bromo-5,7-dichloroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOWGUFIMCVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dichloroquinoline;hydrochloride typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure the safety and efficiency of the reactions. The final product is usually purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dichloroquinoline;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of bromine or chlorine atoms with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

6-Bromo-5,7-dichloroquinoline;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dichloroquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The positions and types of halogens significantly influence reactivity and biological activity. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Halogen positioning: Bromine at C6 in the target compound provides steric and electronic effects distinct from analogs like 3-Bromo-6,7-dichloroquinoline. This influences cross-coupling reactivity, as seen in Suzuki reactions where para-substituted halogens (e.g., 4,7-dichloroquinoline) show higher activity than meta-substituted analogs .

- Hydrochloride salt: Enhances aqueous solubility compared to free bases (e.g., 8-Bromo-1,2,3,4-tetrahydroisoquinoline, which lacks salt stabilization) .

Reactivity in Cross-Coupling Reactions

Halogenated quinolines are pivotal in Suzuki-Miyaura coupling. A study by Friesen & Trimble (2004) compared 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline, finding that iodo-substituted analogs react faster due to better leaving-group ability. However, bromine at C6 in 6-Bromo-5,7-dichloroquinoline may offer selective coupling at C5 or C7, enabling modular synthesis of polysubstituted derivatives .

Challenges :

- Regioselectivity in halogenation (avoiding over-substitution).

- Stability of the hydrochloride salt under reaction conditions .

Biological Activity

6-Bromo-5,7-dichloroquinoline;hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimalarial and anticancer research. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been widely studied due to their ability to interfere with the life cycle of the malaria parasite, particularly Plasmodium falciparum.

Efficacy and Mechanism

Research indicates that 6-bromo-5,7-dichloroquinoline exhibits significant antimalarial activity. For instance, compounds similar to this derivative have shown IC50 values (the concentration required to inhibit 50% of the parasite growth) below 100 μM, with some derivatives achieving even lower values indicating high potency against both chloroquine-sensitive and resistant strains of P. falciparum . The mechanism is thought to involve interference with heme detoxification in the parasite, leading to oxidative stress and cell death.

Comparative Activity

In comparative studies, other quinoline derivatives have shown varying degrees of activity:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 6-Bromo-5,7-dichloroquinoline | <50 | High |

| Compound A | 35.29 | Moderate |

| Compound B | 25.37 | High |

| Compound C | >50 | Low |

These results suggest that structural modifications can significantly influence antimalarial efficacy .

Antitumor Activity

Beyond its antimalarial effects, this compound has shown promising anticancer properties.

Cell Line Studies

Studies have evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound demonstrated selective cytotoxicity with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MCF-7 | 14.68 | High |

| HCT-116 | 23.39 | Moderate |

| HeLa | 50.03 | Low |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cell cycle progression .

Case Studies

Case Study 1: Antimalarial Efficacy

A study conducted on a series of quinoline derivatives including 6-bromo-5,7-dichloroquinoline found that it effectively reduced parasitemia in mouse models infected with Plasmodium berghei. The results indicated a significant reduction in parasite load compared to controls treated with standard antimalarials .

Case Study 2: Antitumor Mechanism

In vitro studies on MCF-7 cells revealed that treatment with 6-bromo-5,7-dichloroquinoline led to increased markers of apoptosis and cell cycle arrest at G2/M phase. This was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-5,7-dichloroquinoline hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Halogenation Strategies : Bromination and chlorination of the quinoline core often involve electrophilic aromatic substitution (EAS). For regioselective bromination at the 6-position, use HBr/H₂O₂ in acetic acid under controlled temperature (60–80°C). Subsequent chlorination at the 5,7-positions can employ SOCl₂ or PCl₅ in refluxing toluene .

- Hydrochloride Salt Formation : After halogenation, dissolve the free base in anhydrous ethanol and bubble HCl gas through the solution. Monitor pH (target 2–3) to precipitate the hydrochloride salt .

- Yield Optimization : Use thin-layer chromatography (TLC) to track intermediates. Recrystallize the final product from a 1:1 ethanol/water mixture to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of 6-bromo-5,7-dichloroquinoline hydrochloride?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) verify substitution patterns. Key signals: quinoline C-H protons (δ 8.5–9.0 ppm) and downfield shifts for bromine/chlorine substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M+H]⁺: 315.9 m/z for C₉H₅BrCl₂N·HCl).

- Chloride Confirmation : Perform a silver nitrate test (white precipitate) or ion chromatography (USP/EP standards) .

- HPLC Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for 6-bromo-5,7-dichloroquinoline hydrochloride?

- Methodology :

- Isotopic Labeling : Synthesize a deuterated analog (e.g., replace H with D at reactive positions) to distinguish overlapping signals .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian or ORCA software to identify structural anomalies .

- Variable-Temperature NMR : Perform experiments at –40°C to slow dynamic processes (e.g., rotational barriers) that cause splitting inconsistencies .

Q. What strategies mitigate decomposition of 6-bromo-5,7-dichloroquinoline hydrochloride during long-term storage or under experimental conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products (e.g., dehalogenated quinoline) indicate hydrolytic instability .

- Storage Recommendations : Store in amber vials under argon at –20°C. Add stabilizers (e.g., 0.1% BHT) to ethanol stock solutions .

- In Situ Stabilization : For aqueous reactions, buffer solutions to pH 4–5 to minimize acid-catalyzed decomposition .

Q. How can regioselectivity challenges in modifying the quinoline scaffold (e.g., introducing additional substituents) be addressed?

- Methodology :

- Directed Ortho-Metalation : Use a directing group (e.g., –OMe) to guide lithiation at specific positions. Quench with electrophiles (e.g., Br₂) for controlled substitution .

- Cross-Coupling Reactions : Apply Suzuki-Miyaura or Buchwald-Hartwig couplings with Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/amino groups at the 8-position .

- Computational Modeling : Use Molsoft or Schrödinger Suite to predict reactive sites based on electron density maps and frontier molecular orbitals .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.